

The Reactivity and Chemical Stability of 1-Fluorooctane: A Technical Guide

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Compound of Interest		
Compound Name:	1-Fluorooctane	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluorooctane, a saturated long-chain monofluoroalkane, possesses a unique combination of properties derived from the strong carbon-fluorine bond. This technical guide provides an indepth analysis of its reactivity and chemical stability, offering valuable insights for its application in research and development, particularly in the fields of medicinal chemistry and material science. The document outlines key synthetic routes, details its participation in notable chemical transformations, and discusses its inherent stability. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key reactions are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the chemical processes.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and material science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the exceptional strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's physical, chemical, and biological properties. **1-Fluorooctane** (CH₃(CH₂)₇F) serves as a fundamental building block and a model compound for understanding the behavior of monofluorinated aliphatic chains. Its hydrophobic octyl backbone combined with the polar C-F bond results in a molecule with distinct characteristics.



This guide aims to provide a comprehensive overview of the reactivity and chemical stability of **1-fluorooctane**, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

1-Fluorooctane is a colorless liquid at room temperature, characterized by its hydrophobicity and solubility in common organic solvents.[1] The presence of the fluorine atom significantly influences its physical properties compared to its non-fluorinated analogue, octane.

Table 1: Physical and Chemical Properties of 1-Fluorooctane

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₇ F	[2]
Molecular Weight	132.22 g/mol	[2]
CAS Number	463-11-6	[2]
Boiling Point	142-146 °C	[3]
Melting Point	-64 °C	[4]
Density	0.814 g/mL at 25 °C	[3]
Refractive Index (n20/D)	1.396	[3]
Flash Point	42 °C (107.6 °F)	[3]
Enthalpy of Combustion (ΔcH°liquid)	-5318.00 kJ/mol	[5]
Enthalpy of Vaporization (ΔvapH°)	44.1 kJ/mol at 322 K	[6]
¹⁹ F NMR Chemical Shift	$\delta \approx$ -218 ppm (relative to CFCl ₃)	[7][8]

Synthesis of 1-Fluorooctane

The synthesis of **1-fluorooctane** can be achieved through several methods, primarily involving the introduction of a fluorine atom onto the octyl chain. Common strategies include nucleophilic



substitution from a suitable precursor, such as an alcohol or an alkyl halide.

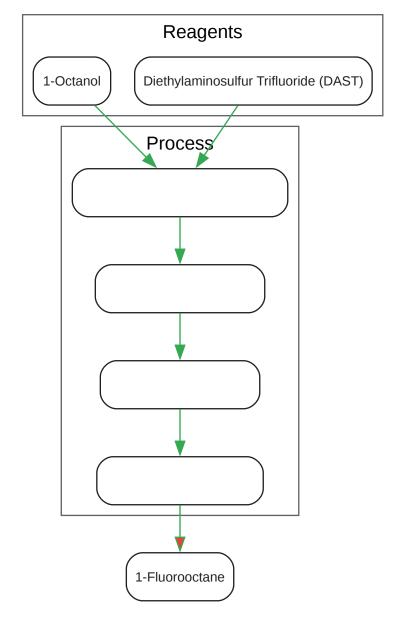
Fluorination of 1-Octanol using Diethylaminosulfur Trifluoride (DAST)

A widely used method for the conversion of primary alcohols to alkyl fluorides is the use of diethylaminosulfur trifluoride (DAST). This reagent provides a relatively mild and efficient route to **1-fluorooctane** from **1**-octanol.

Experimental Protocol:

- To a solution of 1-octanol (1.0 equivalent) in anhydrous dichloromethane (20 volumes) in a dry flask under an inert atmosphere (e.g., argon or nitrogen), the solution is cooled to -78 °C.
- Diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise to the cooled solution with vigorous stirring.[9]
- The reaction mixture is allowed to stir at -78 °C for 30 minutes and then slowly warmed to room temperature over 2 hours.[1]
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, and the agueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield 1fluorooctane.





Synthesis of 1-Fluorooctane from 1-Octanol using DAST

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Caption: Workflow for the synthesis of **1-fluorooctane** from 1-octanol.

Nucleophilic Substitution of 1-Bromooctane with Potassium Fluoride

Another common approach is the halogen exchange (Halex) reaction, where a more reactive halogen, such as bromine, is displaced by fluoride. This reaction is often facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.



Experimental Protocol:

- A mixture of 1-bromooctane (1.0 equivalent), spray-dried potassium fluoride (2.0-3.0 equivalents), and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, 0.1 equivalents) is prepared in a suitable aprotic solvent (e.g., acetonitrile or DMF).
- The reaction mixture is heated to reflux with vigorous stirring for several hours to days.
- The progress of the reaction is monitored by gas chromatography (GC) or TLC.
- Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.
- The filtrate is washed with water to remove the solvent and any remaining salts.
- The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed by distillation.
- The crude **1-fluorooctane** is then purified by fractional distillation.

Chemical Reactivity

The reactivity of **1-fluorooctane** is dominated by the strong C-F bond, which is generally unreactive towards many common reagents. However, under specific conditions, the C-F bond can be cleaved.

C-F Bond Cleavage with Grignard Reagents

A notable reaction of **1-fluorooctane** is its ability to undergo C-F bond cleavage when treated with certain Grignard reagents, such as phenylmagnesium chloride. This reaction is unexpected as primary alkyl fluorides are typically resistant to nucleophilic attack.

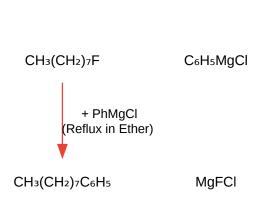
Experimental Protocol (based on Matsubara et al., 2009):

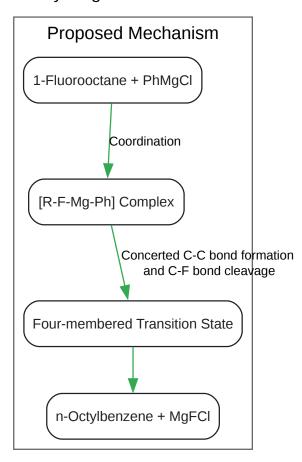
 To a solution of 1-fluorooctane (1.0 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, a solution of phenylmagnesium chloride (2.0-3.0 equivalents) in the same solvent is added.



- The reaction mixture is heated at reflux for several hours.
- The reaction is monitored by GC-MS for the formation of n-octylbenzene.
- After completion, the reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The mixture is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The product, n-octylbenzene, is purified by column chromatography.

Reaction of 1-Fluorooctane with Phenylmagnesium Chloride





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Caption: Reaction of **1-fluorooctane** with phenylmagnesium chloride.

Reaction with Trimethylsilyl Iodide

1-Fluorooctane reacts with trimethylsilyl iodide (TMSI) to yield 1-iodooctane. This reaction proceeds via a halogen exchange mechanism.

Experimental Protocol (based on Friedrich & De Lucca, 1982):

- To a stirred solution of **1-fluorooctane** (1.0 equivalent) in a dry, inert solvent such as chloroform or dichloromethane, trimethylsilyl iodide (1.1 equivalents) is added at room temperature under an inert atmosphere.
- The reaction mixture is stirred for a specified period, and the progress is monitored by ¹H
 NMR or GC.
- Upon completion, the volatile components (including the solvent and trimethylsilyl fluoride byproduct) are removed under reduced pressure.
- The resulting crude 1-iodooctane can be purified by distillation.

Chemical Stability

The chemical stability of **1-fluorooctane** is a direct consequence of the strength of the carbon-fluorine bond.

Bond Strength

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly higher than other carbon-halogen bonds. For instance, the BDE of the C-F bond in fluoromethane is approximately 115 kcal/mol (481 kJ/mol), compared to 83.7 kcal/mol for C-Cl, 72.1 kcal/mol for C-Br, and 57.6 kcal/mol for C-I.[10] This high bond energy imparts exceptional thermal and chemical stability to fluoroalkanes.[9]

Table 2: Carbon-Halogen Bond Dissociation Energies in CH₃-X



Bond	Bond Dissociation Energy (kcal/mol)
C-F	115
C-Cl	83.7
C-Br	72.1
C-I	57.6
С-Н	104.9

(Data from Wikipedia, referencing the CRC Handbook of Chemistry and Physics)[10]

Hydrolytic Stability

Due to the strength and low polarity of the C-F bond, **1-fluorooctane** is highly resistant to hydrolysis under both acidic and basic conditions. Unlike other haloalkanes, fluoroalkanes do not readily undergo nucleophilic substitution with water.[11][12] This inertness makes them stable in aqueous environments, a property that is highly desirable in many applications, including in drug development where metabolic stability is crucial.

Thermal Stability

1-Fluorooctane exhibits high thermal stability. Significant thermal energy is required to induce homolytic cleavage of the C-F bond. This property makes it suitable for applications that may involve elevated temperatures.

Applications in Research and Development

While specific, large-scale industrial applications of **1-fluorooctane** are not widely documented, its properties make it a valuable tool in several areas of research.

- Model Compound: It serves as a model compound for studying the effects of monofluorination on the properties of long alkyl chains.
- ¹⁹F NMR Internal Standard: Due to its simple ¹⁹F NMR spectrum (a triplet of triplets), **1- fluorooctane** has the potential to be used as an internal standard for quantitative ¹⁹F NMR spectroscopy, provided its chemical shift does not overlap with the signals of the analyte.[7]



 Precursor in Organic Synthesis: As demonstrated by its reactivity, it can be a precursor for the synthesis of other octyl-containing compounds.

Conclusion

1-Fluorooctane is a chemically robust molecule characterized by the exceptional strength of its carbon-fluorine bond. This stability makes it largely unreactive under common laboratory conditions, particularly towards hydrolysis. However, specific reagents like phenylmagnesium chloride and trimethylsilyl iodide can induce C-F bond cleavage, highlighting its potential as a synthetic intermediate. Its well-defined physicochemical properties and predictable stability make it a valuable compound for fundamental research and a potential building block in the design of more complex fluorinated molecules for the pharmaceutical and materials science industries. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize and understand the chemical behavior of **1-fluorooctane**.

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